1-(2-Methylphenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea
Description
1-(2-Methylphenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea is a urea derivative characterized by a 2-methylphenyl group attached to one nitrogen atom of the urea backbone and a [1-(thiophen-3-yl)cyclopropyl]methyl substituent on the other nitrogen. The compound features a cyclopropyl ring fused to a thiophene moiety, a structural motif known to influence electronic properties and metabolic stability in medicinal chemistry .
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12-4-2-3-5-14(12)18-15(19)17-11-16(7-8-16)13-6-9-20-10-13/h2-6,9-10H,7-8,11H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPIPYQAPQGKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2(CC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea typically involves the reaction of 2-methylphenyl isocyanate with a suitable amine precursor. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylphenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 1-(2-Methylphenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea with two analogs identified in the evidence:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| This compound (Target Compound) | Not provided | C15H17N2OS* | ~273.4 | 2-Methylphenyl, [1-(thiophen-3-yl)cyclopropyl]methyl |
| 1-(2-Methoxyethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea | 2034452-41-8 | C15H21N2O2S | 293.4 | 2-Methoxyethyl, cyclopentylmethyl-thiophene |
| 1-(thiophen-2-yl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea | 2319788-49-1 | C12H11N5OS2 | 305.4 | Thiophen-2-yl, triazolylmethyl-thiophene |
*Estimated based on structural analysis.
Key Observations:
Cyclopropane vs.
Thiophene vs.
Substituent Effects : The 2-methylphenyl group in the target compound increases lipophilicity compared to the 2-methoxyethyl group in CAS 2034452-41-8, which may improve membrane permeability but reduce solubility .
Biological Activity
1-(2-Methylphenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C16H18N2OS
- Molecular Weight : 286.4 g/mol
- CAS Number : 2415620-36-7
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas.
Antineoplastic Activity
Research indicates that derivatives similar to this compound exhibit antineoplastic properties. For example, compounds with structural similarities have shown moderate activity against cancer cell lines such as TK-10 and HT-29. These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that certain derivatives can significantly reduce the viability of bacterial strains, indicating a potential role as an antimicrobial agent. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets, potentially including:
- Enzyme Inhibition : Similar compounds have been found to inhibit enzymes critical for cellular proliferation and survival.
- Receptor Modulation : The compound may act on various receptors involved in signaling pathways related to inflammation and cancer progression.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Anticancer Activity : A study evaluated a series of urea derivatives for their cytotoxic effects on cancer cells. The most potent derivative exhibited an IC50 value in the nanomolar range against several cancer cell lines, suggesting significant anticancer potential .
- Antimicrobial Efficacy : Another research project focused on the antimicrobial properties of thiophene-containing compounds. Results indicated that modifications in the urea structure enhanced antibacterial activity against resistant strains, showcasing the importance of structural optimization in drug design .
Data Table: Biological Activity Summary
Q & A
Q. How can researchers optimize the synthesis of 1-(2-Methylphenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on solvent selection, reaction temperature, and catalyst use. For example, reflux conditions in acetonitrile (65°C, 1 hour) with a base like DABCO can enhance coupling efficiency between aryl carbamates and amines . Solvent polarity adjustments (e.g., dichloromethane or ethanol) may stabilize intermediates, while controlled temperature prevents side reactions like cyclopropane ring opening. Purification via column chromatography or recrystallization in hexane/ethanol mixtures can improve purity .
Q. What advanced spectroscopic and crystallographic techniques are recommended for confirming the structure of this urea derivative?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. Monoclinic crystal systems (space group P21/c) with parameters a = 10.78 Å, b = 20.78 Å, and β = 105.3° provide precise bond angle/geometry data . Complementary techniques include:
- NMR : and NMR to verify aromatic proton environments and urea carbonyl signals (~160-165 ppm).
- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H] at m/z 377.44) .
Q. Which in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?
- Methodological Answer :
- Anticancer Screening : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) to measure IC values. Compare with reference compounds like 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives .
- Antimicrobial Testing : Broth microdilution assays (CLSI guidelines) to assess MIC values against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How does the substitution pattern on the cyclopropane ring influence the compound’s interaction with biological targets?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic modification of the cyclopropane substituents (e.g., replacing thiophen-3-yl with fluorophenyl or methoxyphenyl groups). Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like tyrosine kinases or tubulin. Biological validation via enzyme inhibition assays (e.g., EGFR kinase) and comparative IC analysis will highlight critical substituents .
Q. What methodologies are employed to elucidate the mechanism of action in enzymatic pathways?
- Methodological Answer :
- Enzyme Inhibition Kinetics : Use steady-state kinetics (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) and values.
- Cellular Pathway Analysis : Western blotting to monitor downstream protein phosphorylation (e.g., MAPK/ERK) or apoptosis markers (caspase-3 cleavage) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the compound and target enzymes .
Q. How should researchers address discrepancies in biological activity data across studies involving similar urea derivatives?
- Methodological Answer :
- Cross-Validation : Replicate assays under standardized conditions (e.g., pH, serum concentration) to minimize variability .
- Structural Analysis : Compare SC-XRD data to rule out polymorphic differences affecting bioactivity .
- Meta-Analysis : Aggregate data from analogs (e.g., 1-(4-chlorophenyl)-3-arylurea derivatives) to identify trends in substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
